![molecular formula C12H15N B11915139 2-Phenyl-7-azabicyclo[2.2.1]heptane CAS No. 1099378-31-0](/img/structure/B11915139.png)
2-Phenyl-7-azabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-7-azabicyclo[221]heptane is a bicyclic compound that features a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-7-azabicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Another method involves the base-mediated heterocyclization of alkyl N-(c-3,t-4-dibromocyclohex-1-yl)carbamates or N-(c-3,t-4-dibromocyclohex-1-yl)-2,2,2-trifluoroacetamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in palladium-catalyzed 1,2-aminoacyloxylation reactions . Additionally, it can undergo intramolecular Ugi reactions followed by post-condensation acylations to yield azanorbornyl peptidomimetics .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include palladium catalysts, amino acids, and various acylating agents. The reaction conditions often involve moderate to high temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include oxygenated azabicyclic structures, azanorbornyl peptidomimetics, and other functionalized derivatives .
Aplicaciones Científicas De Investigación
2-Phenyl-7-azabicyclo[2.2.1]heptane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Phenyl-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. For instance, it can act as an electron-donating auxochrome group in fluorescent dyes, enhancing their fluorescence properties . Additionally, its structural motif may block the mutagenicity of nitrosamines, making it useful in designing safer chemical compounds .
Comparación Con Compuestos Similares
2-Phenyl-7-azabicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
Epibatidine: A natural alkaloid with a similar azabicyclo[2.2.1]heptane structure, known for its potent analgesic properties.
2,7-Diazabicyclo[2.2.1]heptane: Another compound in the same family, used in asymmetric Michael additions and possessing natural product scaffolds.
7-Oxabicyclo[2.2.1]heptane: A related compound used in the synthesis of various derivatives through Diels-Alder reactions.
The uniqueness of this compound lies in its specific structural features and its versatile applications in different scientific fields.
Propiedades
Número CAS |
1099378-31-0 |
|---|---|
Fórmula molecular |
C12H15N |
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
2-phenyl-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H15N/c1-2-4-9(5-3-1)11-8-10-6-7-12(11)13-10/h1-5,10-13H,6-8H2 |
Clave InChI |
JCPKJBHHIVVGPO-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(CC1N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915056.png)
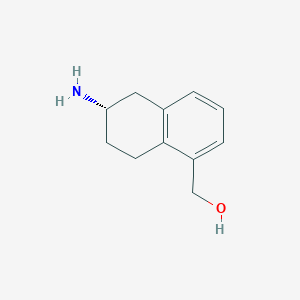
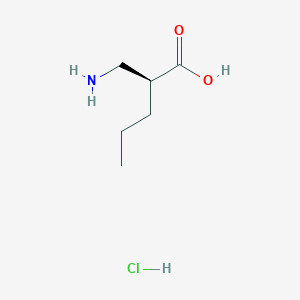
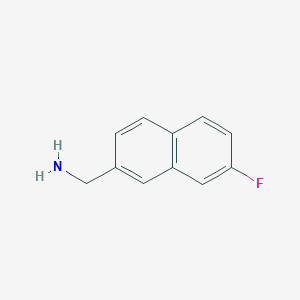
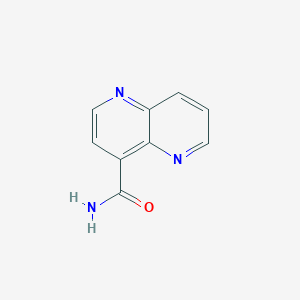
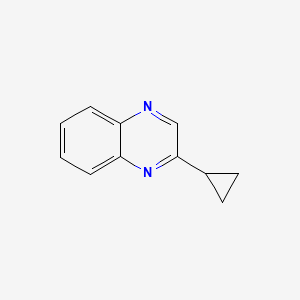
![1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride](/img/structure/B11915076.png)
![7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B11915090.png)
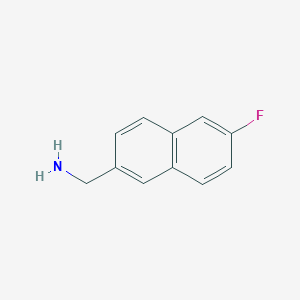

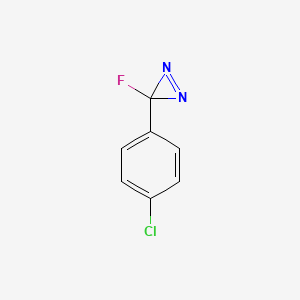

![6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915114.png)

